3-Methylhexane

Beschreibung

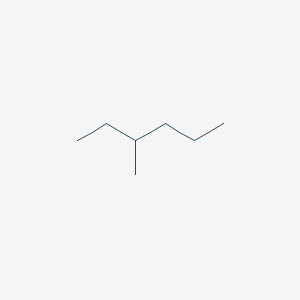

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXXKKOSFGPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044334 | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Aldrich MSDS] | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

61.5 [mmHg] | |

| Record name | 3-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-34-4, 70024-92-9 | |

| Record name | 3-Methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C7-8-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3ZK6L6VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Methylhexane and Derivatives

Comprehensive Analysis of 3-Methylhexane Reaction Mechanisms

Reduction Reactions and Hydrogenation Conditions

As a fully saturated hydrocarbon, this compound does not typically undergo direct reduction in the conventional sense, where functional groups are converted to a more reduced state. However, the concept of "reduction" in the context of alkanes often refers to the hydrogenation of unsaturated precursors to yield saturated products like this compound, or to the role of hydrogen in maintaining catalyst activity during other transformations. For instance, in bifunctional catalytic processes, olefins formed as intermediates are subsequently hydrogenated back to alkanes scirp.org.

Substitution Reactions: Halogenation and Nucleophilic Processes

This compound can participate in substitution reactions, primarily halogenation, where hydrogen atoms are replaced by halogen atoms. These reactions are typically initiated under specific conditions, such as exposure to ultraviolet (UV) light or the presence of a catalyst .

Radical Halogenation under Ultraviolet Light

Radical halogenation is a common substitution reaction for alkanes like this compound. When this compound is treated with halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet (UV) light, it undergoes a radical chain reaction to form various haloalkanes . The UV light provides the energy necessary to homolytically cleave the halogen molecule, generating highly reactive halogen radicals. These radicals then abstract hydrogen atoms from the alkane, leading to the formation of alkyl radicals. The alkyl radicals subsequently react with another halogen molecule, forming the halogenated alkane product and regenerating a halogen radical, thus propagating the chain reaction. The selectivity of radical halogenation is generally influenced by the stability of the intermediate alkyl radical, with tertiary radicals being more stable than secondary, and secondary more stable than primary. This often leads to a mixture of isomeric halogenated products.

Stereochemical Implications in Sɴ1 Reactions of Halogenated Derivatives

Nucleophilic substitution reactions, particularly Sɴ1 (unimolecular nucleophilic substitution) reactions, are significant for halogenated derivatives of this compound, especially those with a chiral center. For example, in the Sɴ1 reaction of (R)-3-chloro-3-methylhexane with a nucleophile like methanol, the reaction proceeds through a carbocation intermediate brainly.comvaia.com.

The Sɴ1 mechanism involves two main steps:

Dissociation of the leaving group: The halogen atom (e.g., chlorine) departs with its bonding electrons, forming a planar carbocation intermediate at the chiral center. This step is typically the rate-determining step libretexts.org.

Nucleophilic attack: The nucleophile (e.g., methanol) can attack the planar carbocation from either face with equal probability vaia.com.

Because the carbocation intermediate is planar, the nucleophile can approach from both sides, leading to a loss of the original stereochemical information at the electrophilic carbon. If the carbon atom where substitution occurs is a chiral center, this results in the formation of a 50:50 mixture of two stereoisomeric products, a phenomenon known as racemization vaia.comlibretexts.org. For instance, the hydrolysis of (S)-3-chloro-3-methylhexane yields a racemic mixture of products libretexts.org. Tertiary alkyl halides, such as 3-chloro-3-methylhexane, are particularly prone to Sɴ1 reactions due to the stability of the tertiary carbocation intermediate formed quora.com.

Isomerization and Skeletal Rearrangement Mechanisms

Isomerization reactions of alkanes, including this compound, involve the rearrangement of their carbon skeletons to form structural isomers. These reactions are crucial in the petroleum industry for increasing the octane (B31449) number of gasoline components scirp.orggoogle.com. The isomerization of this compound can proceed through complex pathways, including cyclic and bond-shift mechanisms rsc.org.

Catalytic Isomerization on Pt-Al₂O₃ and MoO₃ Systems

Catalytic isomerization of alkanes is often carried out over bifunctional catalysts, which possess both metallic and acidic sites. Platinum (Pt) supported on alumina (B75360) (Al₂O₃) is a widely used catalyst system for this purpose scirp.orgntnu.norsc.org. The generally accepted bifunctional mechanism for alkane isomerization on Pt-Al₂O₃ catalysts involves several steps:

Dehydrogenation: The alkane (e.g., this compound) is dehydrogenated on the metallic (Pt) sites to form an olefin intermediate scirp.orgntnu.no.

Isomerization: The olefin migrates to the acidic sites of the alumina support, where it is protonated to form a carbocation. This carbocation then undergoes skeletal rearrangement (isomerization) to a more stable, branched carbocation ntnu.no.

Hydrogenation: The branched carbocation deprotonates to form a branched olefin, which then migrates back to the metallic sites and is hydrogenated to yield the branched alkane isomer ntnu.no.

The activity and selectivity of Pt-Al₂O₃ catalysts are influenced by factors such as the presence of chlorine, which enhances the acidity of the alumina support neuroquantology.comresearchgate.net. While the classical mechanism involves olefin intermediates, some studies suggest that at lower temperatures, direct alkane activation on the catalyst surface might also play a role researchgate.net.

Molybdenum oxide (MoO₃) systems, particularly in their partially reduced forms or when promoted with platinum, also exhibit catalytic activity for alkane isomerization researchgate.netdntb.gov.ua. Incompletely reduced MoO₃ powder can isomerize alkanes, with rates comparable to those on platinum metal researchgate.net. The catalytic activity of partially reduced Pt/MoO₃ for alkane isomerization has been observed to increase with reduction temperature, suggesting a deeper reduction state of the MoO₃ sample contributes to site formation researchgate.net. Similar to Pt-Al₂O₃, a bifunctional acid type mechanism is often proposed for MoO₃-based catalysts, where the MoO₃ provides acidic sites for isomerization researchgate.netacs.org. The isomerization on MoO₃ can involve a methyl shift mechanism, potentially through a metallacyclobutane intermediate acs.org.

Elucidation of Cyclic and Bond-Shift Mechanisms via ¹³C-Labeling

The elucidation of complex isomerization pathways, such as cyclic and bond-shift mechanisms, has been significantly advanced through the use of ¹³C-labeling studies. For this compound, the complexity of its isomerization pathways, which can yield a spectrum of C₇ hydrocarbons through various routes, necessitates the use of multiple labeled molecules to distinguish between different mechanisms rsc.org.

Researchers have employed several ¹³C-labeled 3-methylhexanes, including 3-methyl[1-¹³C]hexane, 3-methyl[2-¹³C]hexane, 3-methyl[3-¹³C]hexane, and 3-methyl[6-¹³C]hexane, to trace the carbon atom rearrangements during isomerization rsc.org. These studies help in differentiating between:

Dehydrocyclization pathways: These mechanisms involve the formation of cyclic intermediates (e.g., 1,2-dimethyl-, 1,3-dimethyl-, and ethyl-cyclopentane intermediates) followed by ring opening to produce branched alkanes rsc.org.

Bond-shift mechanisms: These involve direct shifts of carbon-carbon bonds within the alkane chain, leading to skeletal rearrangements. This category includes alkyl displacements and chain shortening/lengthening reactions rsc.org.

Hydroisomerization Pathways and Product Distribution

Hydroisomerization is a crucial reaction for improving the octane rating of fuels by converting linear or less branched alkanes into more branched isomers. Studies on the hydroisomerization of this compound, often as part of a mixture of C₆-C₇ hydrocarbons, have provided insights into its reaction pathways and product distribution.

When this compound undergoes hydroisomerization over H₂-reduced molybdenum oxide (MoO₃) catalysts, the transformation primarily yields n-butane as a noticeable product. Importantly, under these conditions, the formation of isobutane (B21531) (i-butane) and C1 hydrocarbons (methane) is not observed. The hydrocracking aspect of this reaction, where reactant molecules are broken down, leads to the generation of two fragments: one corresponding to C₄, C₃, or C₂ molecules (derived from a carbenium ion) and another corresponding to an olefinic molecule (such as propene, butenes, or pentenes). capes.gov.brresearchgate.net

Aromatization and Dehydrocyclization Processes

Aromatization and dehydrocyclization are critical reactions for converting aliphatic hydrocarbons into aromatic compounds, which are valuable petrochemical feedstocks. The study of these processes involving this compound, particularly over platinum-alumina catalysts, has revealed complex mechanistic details and product selectivities.

Catalytic Aromatization on Platinum-Alumina Catalysts

The aromatization of this compound has been extensively investigated using platinum-alumina (Pt-Al₂O₃) catalysts, typically within a temperature range of 340–380 °C, and up to 500 °C. capes.gov.br Research employing ¹³C-labelled 3-methylhexanes has provided substantial evidence for a multistep mechanism. The predominant pathway involves a 1–6 ring-closure mechanism. capes.gov.br

In addition to the primary 1–6 ring-closure, an alternative mechanism involving a 1–5 dehydrocyclization step as a preliminary stage also contributes significantly to the aromatization process. This secondary mechanism proceeds through three consecutive steps in the adsorbed phase: initial 1–5 ring closure, followed by ring opening, and then a subsequent 1–6 ring closure, all occurring without desorption from the catalyst surface. capes.gov.br The observation that there is no appreciable particle-size effect on the relative contributions of these two mechanisms suggests that both 1–5 and 1–6 ring closures occur on the same catalytic sites on the metal surface. capes.gov.br The products of this catalytic aromatization include benzene (B151609) and toluene.

Influence of Reaction Atmosphere (H₂ vs. N₂) on Product Selectivity and Mechanism

The reaction atmosphere significantly influences the product selectivity and underlying mechanisms during the aromatization of this compound on Pt-Al₂O₃ catalysts.

Hydrogen (H₂) Atmosphere: In the presence of hydrogen, the reaction of this compound primarily leads to deep fragmentation, with methane (B114726) being the dominant cracked product. Demethylation of toluene, if formed, is found to be negligible under a hydrogen atmosphere.

Hydrogen-Nitrogen Mixtures: Studies involving H₂-N₂ mixtures have shown that a minimum of 50% hydrogen in the carrier gas stream is required to completely suppress the aromatization activity of the catalyst. Conversely, the presence of at least 50% nitrogen in the carrier gas can induce aromatic product formation even under conditions where only cracking activity was previously observed.

The distinct product distributions and activities in different atmospheres are indicative of varying reaction mechanisms. For instance, the presence of adsorbed hydrogen on the catalyst surface influences the demethylation reaction, which becomes predominant in the absence of external hydrogen.

Kinetic Parameters and Activation Energy Dependence on Reaction Conditions

Kinetic analyses of the aromatization of this compound on Pt-Al₂O₃ catalysts have provided valuable insights into the reaction order and activation energy under different atmospheric conditions. The reaction kinetics are generally found to be first-order with respect to this compound.

The activation energy for the aromatization of this compound exhibits a significant dependence on the reaction atmosphere:

| Reaction Atmosphere | Activation Energy (kJ/mol) |

| Nitrogen (N₂) | 107 |

| Hydrogen (H₂) | 202.03 |

Table 1: Activation Energies for this compound Aromatization on Pt-Al₂O₃ Catalysts

This substantial difference in activation energies between hydrogen and nitrogen atmospheres is consistent with and indicative of a fundamental difference in the reaction mechanisms operating under these distinct conditions.

Stereochemical Investigations and Chiral Recognition of 3 Methylhexane

Advanced Spectroscopic and Computational Approaches for Chiral Discrimination

Chiroptical Spectroscopic Methods (ORD, ECD, VCD, ROA)

Chiroptical spectroscopic methods, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are powerful tools for the stereochemical structural elucidation of chiral molecules researchgate.netrsc.orgencyclopedia.pub. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light encyclopedia.pub.

Optical Rotatory Dispersion (ORD) : ORD measures the change in optical rotation as a function of wavelength. It is derived from molecular electronic transitions and has been widely used in absolute configuration studies rsc.org.

Electronic Circular Dichroism (ECD) : ECD is the differential absorption of left- and right-circularly polarized light corresponding to electronic transitions encyclopedia.pub. It is a widely used technique for determining the absolute configuration of chiral compounds rsc.org.

Vibrational Circular Dichroism (VCD) : VCD is a spectroscopic technique that determines the absolute configuration of chiral molecules by measuring the differential absorption of circularly polarized light during vibrational transitions encyclopedia.pubnih.gov.

Raman Optical Activity (ROA) : ROA is another vibrational optical activity technique that provides complementary structural information to VCD rsc.orgencyclopedia.pub.

For 3-methylhexane and similar simple chiral alkanes, the direct determination of absolute configuration using chiroptical responses can be problematic. This is primarily due to the absence of strong chromophores, the requirement for large specific rotation, and the need for high sample concentrations acs.orgresearchgate.netresearchgate.net. These factors often lead to signals of negligible intensity, especially for ECD, which typically occur at low wavelengths where other absorbing chromophores, impurities, and solvents can interfere acs.orgresearchgate.netrsc.org. Despite these limitations, VCD and ROA methods have shown promise for assigning the absolute configuration of natural products and challenging chiral molecules, sometimes proving more powerful than ECD researchgate.netrsc.org. For instance, in studies of similar chiral alkanes like 4-ethyl-4-methyloctane, observed and computed VCD spectra have shown good correspondence, aiding in absolute configuration assignments researchgate.net.

Theoretical and Computational Studies for Chiral Properties

Given the experimental challenges associated with chiroptical methods for simple chiral alkanes, theoretical and computational studies play an indispensable role in understanding and assigning the chiral properties of molecules like this compound acs.orgresearchgate.net. These computational approaches complement experimental data, offering a comprehensive understanding of chiral recognition mechanisms researchgate.net.

Computational studies of this compound and its derivatives highlight the limitations of relying solely on chromophore-based empirical rules for absolute configuration determination acs.org. The future of determining absolute configurations, especially for molecules lacking strong chromophores, is increasingly seen in a hybrid approach combining experimental measurements with theoretical computations acs.org.

Quantum mechanical (QM) calculations are fundamental in elucidating the intricate details of enantioselective binding. These calculations can confirm enantioselective binding preferences by determining differences in Gibbs free energies, thereby revealing the fundamental interactions and structural criteria that govern chiral recognition researchgate.net. QM methods can provide reliable geometries, energies, reactivities, and electronic properties for molecules, which are crucial for understanding experimental results acs.org.

While specific data tables for this compound's enantioselective binding through QM calculations were not found in the search results, the methodology is broadly applied to characterize binding interactions in chiral systems. For example, QM calculations have been used to explain enantioselective binding preferences in other chiral recognition systems, such as the discrimination of Mandelic Acid enantiomers by BINOL researchgate.net. These calculations help in understanding the subtle energy differences that lead to preferential binding of one enantiomer over another.

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate intermolecular interactions and chiral recognition mechanisms at a dynamic level researchgate.netarxiv.orgnih.govnsf.govrsc.org. These simulations provide insights into how chiral molecules interact with their environment, including chiral resolving agents or other chiral systems.

MD simulations can characterize various aspects of chiral recognition, such as:

Shapes and Charge Distributions: How the molecular shapes and charge distributions of chiral molecules influence their interactions within chiral binding pockets nih.govnsf.gov.

Orientations: The preferred orientations of enantiomers within a chiral environment nih.govnsf.gov.

Stereoselective Intermolecular Interactions: The formation of stereoselective intermolecular hydrogen bonds or other non-covalent interactions that contribute to chiral recognition nih.govnsf.gov.

For instance, MD simulations have been successfully employed to investigate the binding of chiral drugs to molecular micelles, revealing the key roles of molecular shape, charge distribution, and hydrogen bonding in chiral recognition nih.govnsf.gov. In the context of this compound, MD simulations can be used to optimize the computer simulation of solute orientational behavior and predict anisotropic observables, with the ultimate goal of determining the absolute configuration of chiral molecules rsc.org. This compound is recognized as a particularly challenging chiral molecule for enantiodiscrimination studies, making MD simulations valuable for understanding its interactions in complex chiral media, such as polymeric chiral liquid crystals rsc.org.

Catalytic Science and Reaction Engineering Involving 3 Methylhexane

Heterogeneous Catalysis Studies

Heterogeneous catalysis involving 3-methylhexane often focuses on reactions like isomerization, hydrogenolysis, and aromatization, utilizing various metal-supported catalysts.

Platinum (Pt) and Ruthenium (Ru) catalysts, particularly when supported on materials like alumina (B75360) (Al₂O₃) and titania (TiO₂), have been extensively studied for their activity in converting alkanes, including this compound.

Ruthenium Catalysts on Titania: Titania (TiO₂) serves as an important support for ruthenium catalysts, influencing their structure and performance. rsc.orgnih.gov The catalytic performance of Ru-based catalysts in reactions like Fischer-Tropsch synthesis is significantly affected by the support's structure, with well-dispersed Ru particles being stabilized on titania P25, particularly on its rutile phase. rsc.org While specific studies on this compound reactions over Ru/TiO₂ are less detailed in the provided context, Ru catalysts supported on alumina have been investigated for the hydrogenolysis of methylcyclopentane (B18539) and isomerization of 2-methylpentane. researchgate.net Strong metal-support interaction (SMSI) effects, observed when platinum is supported on titanium dioxide, highlight the electronic influence of titania on the metal, altering its catalytic behavior. ajol.infowikipedia.org

Molybdenum-based catalysts, including molybdenum trioxide (MoO₃) and composite materials like MoOx-Pd/Ce-MCM-48, are also crucial in the catalytic conversion of alkanes.

Molybdenum Trioxide (MoO₃): H₂-reduced MoO₃ has been utilized as a catalyst for the hydroisomerization of various C₆–C₇ hydrocarbons, including this compound. capes.gov.brresearchgate.net This process aims to rationalize reaction mechanisms and the formation of carbonaceous deposits on the catalyst surface. capes.gov.br For this compound hydroisomerization, the transformation proceeded without the formation of i-butane and C₁, although n-butane was produced in noticeable amounts. capes.gov.br The reduction conditions of bulk MoO₃ significantly influence its isomerizing properties; for instance, optimal activity is achieved with reduction temperatures around 350°C, while higher temperatures (above 400°C) lead to weaker isomerization and increased cracking. researchgate.net Beyond 623 K (approximately 350°C), hydrocracking products are favored. scirp.org

MoOx-Pd/Ce-MCM-48 Catalysts: These composite catalysts have demonstrated high efficiency in the hydroisomerization of n-heptane, a process that can yield this compound as a product. researchgate.netrsc.org The 2% MoOx-Pd/Ce-M catalyst, for example, showed a conversion rate of 58.7% and a selectivity of 91.2% for n-heptane hydroisomerization at a reaction temperature of 300°C, with a maximum yield of 53.5%. researchgate.netrsc.orgresearchgate.net The performance of these catalysts is influenced by factors such as reduction temperature and time. researchgate.netrsc.org The mesoporous structure of Ce-MCM-48 and the presence of weakly acidic sites contribute to their catalytic activity. rsc.orgresearchgate.net

Table 1: Catalytic Performance of 2% MoOx-Pd/Ce-M Catalyst for n-Heptane Hydroisomerization researchgate.netrsc.orgresearchgate.net

| Parameter | Value |

| Reduction Temperature | 400 °C |

| Reduction Time | 2 hours |

| Reaction Temperature | 300 °C |

| WHSV | 7.6 h⁻¹ |

| Conversion Rate | 58.7% |

| Selectivity | 91.2% |

| Maximum Yield | 53.5% |

Catalyst dispersion and pretreatment methods play a critical role in determining the activity and selectivity of heterogeneous catalysts.

Catalyst Dispersion: For platinum-alumina catalysts, the selectivity, defined as the ratio of isomerization plus dehydrocyclization to hydrogenolysis, tends to increase with higher metal dispersion. osti.gov This is often attributed to enhanced dehydrocyclization. osti.gov Conversely, for ruthenium catalysts, well-dispersed catalysts can be less active for hydrogenolysis, with the magnitude of this effect depending on the specific hydrocarbon structure. researchgate.net

Catalyst Pretreatment: The pretreatment conditions, including oxidation and reduction steps, significantly affect the catalytic performance. For instance, on Pt/TiO₂ catalysts, a reductive pretreatment (e.g., at 573 K in H₂) might lead to no catalytic activity for n-hexane and methylcyclopentane (MCP) hydrogenolysis. ajol.info However, an oxidative pretreatment (e.g., 473 K in air followed by reduction at 573 K in H₂) can restore or induce catalytic activity. ajol.info This behavior can be explained by strong metal-support interaction (SMSI) effects. ajol.info Similarly, for Pt/Al₂O₃ catalysts used in hexane (B92381) reforming, oxidation-reduction cycles at specific temperatures (e.g., 823 K and 893 K) can lead to an increase in activity, with a maximum observed after several cycles. Conversely, treatments at other temperatures (e.g., 753 K, 923 K, 1023 K) can decrease activity. Changes in selectivity (isomerization/hydrogenolysis ratio) are also observed, particularly when catalytic activity decreases, potentially due to changes in platinum dispersion or loss of chloride from the support.

The operating conditions, specifically hydrogen partial pressure and reaction temperature, are crucial parameters that influence the performance of catalysts in this compound reactions.

Homogeneous Catalysis Research

Beyond heterogeneous systems, homogeneous catalysis also offers pathways for the functionalization of alkanes like this compound.

Copper-catalyzed hydrocarboxylation represents a significant area of research for the direct functionalization of inert C-H bonds in alkanes. This compound has been utilized as a model alkane to study the copper-catalyzed hydrocarboxylation of simple alkanes. This process converts alkanes into corresponding branched monocarboxylic acids.

A notable development is a mild, single-pot method for the hydrocarboxylation of liquid C₅–C₉ alkanes, including this compound, into C₆–C₁₀ branched monocarboxylic acids. researchgate.netresearchgate.net This reaction proceeds at low temperatures (typically 60°C) in an aqueous medium (H₂O/MeCN) using carbon monoxide (CO), water (as both reagent and solvent component), and potassium peroxodisulfate. researchgate.netresearchgate.net Copper complexes, often polynuclear, have shown high catalytic activity for the oxidative functionalization of various C₁–C₉ alkanes under mild conditions. researchgate.neticp.ac.ru This includes hydrocarboxylation by CO and H₂O in the presence of a peroxodisulfate oxidant to yield Cₙ₊₁ carboxylic acids. researchgate.neticp.ac.ru This approach is particularly attractive due to the abundance and low cost of copper catalysts and starting materials, offering a selective route to value-added chemicals from readily available alkanes. researchgate.netnih.gov

Table 2: General Conditions for Copper-Catalyzed Hydrocarboxylation of Alkanes researchgate.netresearchgate.net

| Parameter | Description |

| Substrate | Liquid C₅–C₉ alkanes (e.g., this compound) |

| Product | C₆–C₁₀ branched monocarboxylic acids |

| Temperature | Low, typically 60°C |

| Reagents | Carbon monoxide (CO), Water (H₂O), Potassium peroxodisulfate (K₂S₂O₈) |

| Solvent Medium | Aqueous (H₂O/MeCN) |

| Catalyst | Copper-based (e.g., multicopper complexes) |

Gold-Catalyzed Oxygenation Reactions

While gold catalysts are recognized for their efficacy in selective oxidation processes, including the activation of raw materials and their transformation into valuable chemical intermediates, specific detailed research findings focusing solely on the gold-catalyzed oxygenation reactions of this compound are not extensively documented in the available literature. frontiersin.orgnih.govresearchgate.net Gold nanoparticles, particularly when supported on various materials, have demonstrated significant activity in the oxidation of different organic compounds, such as alcohols and other alkanes. frontiersin.orgresearchgate.netacs.orgnih.govresearchgate.netd-nb.info The catalytic activity of gold in oxidation reactions is often attributed to the unique properties of nanometer-scale gold particles, which allow for mild reaction conditions and high selectivity. frontiersin.orgresearchgate.net

Fundamental Insights into Catalytic Mechanisms and Active Sites

Carbocationic Intermediates in Alkylation and Isomerization

Carbocationic intermediates play a crucial role in the alkylation and isomerization reactions of hydrocarbons, including those related to this compound. In isomerization processes, such as the conversion of n-heptane, a carbocation intermediate is formed through dehydrogenation at a metal site (e.g., Pd). This carbocation then undergoes skeletal rearrangement at an acidic site before being hydrogenated back to form isoheptanes, including 2-methylhexane (B165397) and this compound. rsc.orgresearchgate.net

The stability of carbocations is a key factor influencing the ease with which these reactions proceed. Tertiary carbocations, for example, are more stable due to hyperconjugation and inductive effects, making their formation favorable in reactions like SN1 nucleophilic substitutions. quora.com For instance, the hydrolysis of (S)-3-chloro-3-methylhexane proceeds via a planar tertiary carbocation intermediate, leading to a racemic mixture of 3-methylhexan-3-ol, as the nucleophile can attack from either side. quora.compearson.com

In the context of isomerization, studies on the reaction of 3-methylpentane (B165638) (a structural isomer closely related to this compound) on acid catalysts like H-mordenite have shown features consistent with carbocationic/cationoidic isomerization in the liquid phase. researchgate.netresearchgate.net Furthermore, the isomerization of this compound itself, among other alkanes, using ionic liquids as catalysts suggests the presence of stable carbocations that readily undergo skeletal rearrangement even at low temperatures. google.comgoogle.com

Metal-Support Interactions (SMSI) and Electronic Properties

Strong Metal-Support Interaction (SMSI) is a phenomenon that significantly impacts the performance of heterogeneous catalysts by influencing their activity, selectivity, and stability. researchgate.netnih.gov This interaction encompasses various effects, including the reversible encapsulation of metal particles by reduced support species and the modulation of surface adsorption properties. researchgate.netnih.govfung-group.orgmdpi.com

The electronic properties of catalysts are profoundly affected by SMSI. Electron transfer from the support to the metal is a key characteristic of classical SMSI, which can alter the charge density and distribution of metal species, thereby influencing their catalytic properties. researchgate.netmdpi.comnih.gov For example, studies have shown electron transfer between subnanometric gold clusters and alumina supports. nih.gov The extent of this electron transfer and its impact on catalytic behavior can be dependent on factors such as particle size. nih.govacs.org

In reactions involving this compound, metal-support interactions have been specifically cited to explain observed differences in catalyst selectivity and activity. acs.org SMSI can lead to a decrease in reaction rates by reducing the number of exposed metal catalytic sites due to the migration of support material over the metal nanoparticles. fung-group.org Recent advancements in understanding nonclassical SMSIs highlight their potential for enhancing catalysis through exquisite structure engineering, which allows for the elucidation of interface, entropy, and size effects on both geometric and electronic characteristics of catalysts. nih.gov

Advanced Spectroscopic and Computational Investigations of 3 Methylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct information about the chemical environments within the 3-methylhexane molecule.

The ¹H NMR spectrum of this compound reveals the unique chemical environments of its hydrogen atoms. The molecule possesses seven distinct proton environments, which theoretically lead to seven principal peaks in a low-resolution NMR spectrum. docbrown.info At higher resolution, these peaks exhibit characteristic spin-spin coupling patterns, which are governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. docbrown.infocompoundchem.com

The relative integrated areas under these peaks correspond to the ratio of protons in each distinct chemical environment. For this compound, a proton ratio of 3:2:1:3:2:2:3 is observed, reflecting the different types of methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. docbrown.info Typical chemical shifts for alkyl protons in alkanes generally fall within the range of 0.5 to 2.0 ppm. compoundchem.com For instance, the methyl group protons often appear as a triplet around δ ~0.8 ppm, while protons on adjacent carbons give rise to more complex multiplet signals. docbrown.info Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent for acquiring ¹H NMR spectra of compounds like this compound. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity for this compound

| Proton Environment | Chemical Shift (δ, ppm) (Approx.) | Multiplicity | Relative Integration |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3 |

| CH₃ (methyl branch) | 0.8 - 1.0 | Triplet | 3 |

| CH₂ (adjacent to CH) | 1.2 - 1.6 | Multiplet | 2 |

| CH₂ (internal) | 1.2 - 1.6 | Multiplet | 2 |

| CH (methine) | 1.4 - 1.8 | Multiplet | 1 |

| CH₂ (adjacent to CH) | 1.2 - 1.6 | Multiplet | 2 |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet | 3 |

Note: Exact chemical shifts and complex multiplicities can vary based on specific molecular conformations and experimental conditions.

The ¹³C NMR spectrum of this compound provides direct evidence of the distinct carbon atom environments within the molecule. It is characterized by seven different chemical shifts, indicating that all seven carbon atoms in this compound occupy unique chemical environments. docbrown.infoacs.org Although all carbons are part of an alkyl chain, their specific positions and branching lead to subtle differences in electron density, resulting in distinguishable signals. docbrown.info

The chemical shifts for alkyl carbons typically range from 5 to 40 ppm relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. cognitoedu.org Due to the similar 'alkyl' chemical environments, the observed chemical shifts for this compound tend to be close together. docbrown.info As with ¹H NMR, CDCl₃ is a standard solvent for ¹³C NMR investigations. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Environment | Chemical Shift (δ, ppm) (Approx.) |

| C1 | Terminal CH₃ | 10 - 15 |

| C2 | CH₂ | 20 - 30 |

| C3 | Methine CH (chiral) | 35 - 45 |

| C4 | CH₂ | 20 - 30 |

| C5 | CH₂ | 20 - 30 |

| C6 | Terminal CH₃ | 10 - 15 |

| C-methyl | Methyl branch CH₃ | 15 - 25 |

Note: These are approximate ranges; precise values depend on the specific isomer and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile organic compounds. It combines the high resolving power of gas chromatography with the qualitative and quantitative analytical capabilities of mass spectrometry. blogspot.com For this compound, GC-MS is crucial for its separation from other C₇H₁₆ isomers (heptanes) and for confirming its molecular structure through characteristic fragmentation patterns. blogspot.com

This compound has a molecular weight of approximately 100.205 g/mol . fishersci.cafishersci.ca In the mass spectrometry component, the molecule is ionized, typically by electron ionization (EI), to produce a molecular ion (M⁺) at m/z 100. blogspot.comdocbrown.info This molecular ion then undergoes fragmentation, primarily through the scission of carbon-carbon bonds, which are generally weaker than carbon-hydrogen bonds in alkanes. docbrown.info Branched alkanes like this compound tend to fragment in ways that lead to the formation of more stable carbocations. gatech.edu

The fragmentation pattern serves as a unique "fingerprint" for the compound. docbrown.info Common fragment ions observed in the mass spectrum of alkanes, including this compound, often correspond to alkyl radical cations. These include peaks at m/z 29 (ethyl, CH₃CH₂⁺), m/z 43 (propyl, CH₃CH₂CH₂⁺), m/z 57 (butyl, CH₃CH₂CH₂CH₂⁺), and m/z 71 (pentyl, CH₃CH₂CH₂CH₂CH₂⁺). blogspot.comdocbrown.info The most abundant ion in the spectrum is designated as the base peak, which may or may not be the molecular ion itself. docbrown.info Analysis of these characteristic fragment ions, along with their relative abundances, allows for the definitive identification and structural confirmation of this compound.

Theoretical Modeling and Quantum Chemical Calculations

Theoretical modeling and quantum chemical calculations offer advanced tools to predict and understand the intrinsic properties of molecules like this compound, complementing experimental spectroscopic data.

This compound possesses a chiral center at its third carbon atom (C3), meaning it exists as a pair of enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. nist.govresearchgate.netnih.gov The determination of the absolute configuration (R or S) is critical for understanding the molecule's properties and potential interactions. researchgate.netresearchgate.net

While experimental chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and specific optical rotation (SOR) are powerful for assigning absolute configurations, their direct application to simple alkanes like this compound can be challenging. This is often due to the absence of strong chromophores, which are necessary for significant UV-Vis absorption and thus strong ECD signals. researchgate.netmdpi.com

In such cases, quantum chemical calculations become the method of choice. nih.gov Computational protocols allow for the ab initio prediction of chiroptical properties. These calculations involve determining the stable conformations of the enantiomers and then simulating their chiroptical spectra (e.g., ECD, VCD, or optical rotation) using various theoretical levels (e.g., Density Functional Theory, DFT). mdpi.comnih.gov By comparing the computationally predicted spectra with any experimentally obtained chiroptical data, or by relying solely on the theoretical predictions for molecules without strong chromophores, the absolute configuration of this compound can be assigned. researchgate.netnih.govuni-giessen.de

Chemical graph theory provides a mathematical framework to represent molecular structures numerically through "topological indices." unipd.it These indices are numerical descriptors that capture information about the "shape" and "size" of chemical compounds, enabling the quantification of structural features for various analyses, including quantitative structure-property relationships (QSPR). unipd.it

One such concept is "topological stress," which quantifies the centrality of a vertex (atom) within a molecular graph. The stress of a vertex is defined as the number of shortest paths (geodesics) that pass through that particular vertex. researchgate.netkoreascience.krresearchgate.net This measure provides insight into the structural importance or "load" on a specific atom within the molecular network. Related to this, the "stress-difference index" is another topological index derived from vertex stresses. researchgate.netresearchgate.net

Studies have demonstrated a positive correlation between the stress-difference index and various physical properties of lower alkanes, highlighting the utility of these computational descriptors in predicting molecular behavior. researchgate.netkoreascience.krresearchgate.net this compound has been specifically utilized as a model system in investigations of chemical graph similarity and topological stress. It is considered one of the smallest alkane structures that exhibits a "trivial automorphism group," making it a useful example for exploring computational methods involving inverse Euclidean distance matrices and natural distance matrices in chemical graph theory. rroij.com These computational analyses contribute to a deeper understanding of how molecular topology influences chemical properties and behavior.

Molecular Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular simulations, encompassing techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, alongside quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations, are indispensable tools for investigating the complex conformational landscape and intricate intermolecular interactions of chemical compounds like this compound. These computational approaches provide atomic-level insights that complement experimental observations, enabling a deeper understanding of molecular behavior in various phases and environments.

Conformational Flexibility

The conformational flexibility of this compound arises from the rotation around its carbon-carbon single bonds, leading to various spatial arrangements of its atoms. Understanding these conformations is crucial, as their relative stabilities influence the compound's physical and chemical properties pearson.com. Conformational analysis aims to identify the most stable conformers by considering factors such as steric hindrance (repulsion between bulky groups) and torsional strain (repulsion between electron clouds of eclipsed bonds) pearson.comvaia.comlibretexts.org.

For this compound, specifically when viewed along the C3-C4 bond, the most stable conformation is characterized by the bulky ethyl groups being in an anti position relative to each other, which minimizes their steric repulsions vaia.comsocratic.org. In this arrangement, a methyl group typically assumes a gauche interaction with one of the ethyl groups socratic.org. While the anti conformation generally represents the lowest energy state, this compound is known to exist in multiple conformations. Research suggests the presence of at least three stable conformations, with evidence indicating the possible existence of a fourth tandfonline.com.

Computational methods like DFT and ab initio calculations are frequently employed to map the potential energy surface of such molecules, determining the relative energies of different conformers and the energy barriers for interconversion between them researchgate.netacs.orgresearchgate.net. These studies also assess the influence of various computational parameters, such as basis set size and electronic correlation, on the accuracy of predicted conformational stabilities and rotational barriers researchgate.net. Molecular mechanics (MM) force fields are also widely used for their computational efficiency in exploring conformational space researchgate.netnih.govchemrxiv.org.

Intermolecular Interactions

Molecular simulations are extensively used to probe the intermolecular interactions of this compound, which dictate its macroscopic properties such as viscosity and phase behavior. Nonequilibrium Molecular Dynamics (NEMD) simulations, for instance, have been specifically applied to this compound to investigate the influence of various potential models on its simulated viscosity acs.orgacs.org. These studies typically employ united atom (UA) models, where CHx groups are represented as single interaction sites, and interactions between molecules are described by Lennard-Jones (LJ) potentials acs.orgacs.org.

Key findings from such simulations indicate that the simulated viscosity of this compound is highly sensitive to relatively small changes in the intermolecular potential parameters, particularly those associated with the branched methyl group acs.orgacs.org. Conversely, the viscosity was found to be less sensitive to the intermolecular potential parameters of the chain methyl groups or the torsional potential, suggesting that an accurate representation of the molecular structure and size governed by intermolecular interactions is more critical for precise viscosity predictions than a highly detailed intramolecular potential model acs.orgacs.org.

The studies often compare homogeneous UA models (where all -CHx groups are treated equivalently) with heterogeneous models (where each -CHx group has unique parameters) to evaluate their impact on simulated properties acs.orgacs.org. For instance, a comparison of zero-shear viscosities obtained from various models with experimental values revealed that most models tend to underpredict the experimental viscosity, highlighting the ongoing challenge in accurately parameterizing force fields for complex branched alkanes acs.orgacs.org.

Table 1: Representative Zero-Shear Viscosity (η(0)) of this compound from NEMD Simulations (μPa·s)

| Temperature (K) | Experimental η(0) (μPa·s) | Homogeneous/Rigid Model η(0) (μPa·s) | Homogeneous/Eq 1 Model η(0) (μPa·s) | Flexible Model η(0) (μPa·s) | OPLS/Rigid Model η(0) (μPa·s) |

| 350 | 1.375 | 1.659 | 1.586 | 1.839 | 1.460 |

| 300 | 2.060 | 1.821 | 1.871 | 1.667 | 3.201 |

| 250 | 2.119 | 2.570 | 2.382 | 2.027 | 1.911 |

Note: This table presents representative data extracted from molecular simulation studies on this compound's viscosity, illustrating the impact of different potential models. The values demonstrate the varying agreement between simulated and experimental results, and the sensitivity of viscosity to potential model choices acs.orgacs.org. For a truly interactive experience, this data could be sorted, filtered, or visualized in a dynamic software environment.

Beyond viscosity, Monte Carlo simulations, particularly configurational bias Monte Carlo in the Gibbs ensemble, have been utilized to study vapor-liquid phase equilibria of branched alkanes, including isomers relevant to this compound tandfonline.comtandfonline.comtandfonline.com. These simulations provide insights into how intermolecular forces govern the partitioning of molecules between different phases. Furthermore, molecular simulations have been applied to understand the behavior of branched alkanes in confined environments, such as zeolites, revealing how molecular structure and intermolecular interactions affect diffusion and adsorption within porous materials acs.orgias.ac.in. The primary intermolecular forces governing this compound, being a nonpolar alkane, are London dispersion forces, which are accounted for in these simulation models teachchemistry.org.

Environmental Transformation and Biogeochemical Cycling of 3 Methylhexane

Atmospheric Degradation Pathways

In the troposphere, 3-methylhexane, like other branched alkanes, undergoes significant degradation primarily through gas-phase oxidation reactions. copernicus.org These processes are crucial for its removal from the atmosphere and can contribute to regional photochemical pollution. copernicus.org

Hydroxyl radicals (OH) are the most important oxidants in the troposphere, often referred to as the "detergent of the atmosphere," responsible for initiating the oxidation of numerous carbon-based molecules. researchgate.netniwa.co.nz The primary atmospheric fate of organic compounds in the gas phase is their reaction with OH radicals. copernicus.orgnih.gov

The rate coefficient (kOH) for the reaction of OH radicals with this compound at room temperature (298 K) has been experimentally determined. Early studies by Sprengnether et al. (2009) reported a kOH value of 6.30 × 10⁻¹² cm³ molec⁻¹ s⁻¹. More recent research has confirmed this value, providing a precise rate coefficient of (6.29 ± 0.11) × 10⁻¹² cm³ molec⁻¹ s⁻¹. copernicus.org

The atmospheric lifetime (τ) of an alkane due to OH removal can be estimated using the formula: τ_alkane = 1 / (k_alkane+OH * [OH]), where [OH] is the atmospheric concentration of hydroxyl radicals. copernicus.org Using an average tropospheric OH concentration of 1 × 10⁶ molec. cm⁻³, the atmospheric lifetimes for C3–C11 alkanes reacting with OH radicals typically range from approximately 1 to 11 days. copernicus.org

Table 1: Rate Coefficient for the Reaction of this compound with OH Radicals

| Reactant | Oxidant | Temperature (K) | Rate Coefficient (cm³ molec⁻¹ s⁻¹) | Reference |

| This compound | OH | 298 | (6.29 ± 0.11) × 10⁻¹² | copernicus.org |

Chlorine atoms (Cl) also contribute significantly to the atmospheric degradation of organic compounds, particularly in specific environments such as marine and coastal areas, and the Arctic troposphere. copernicus.orgnih.gov For this compound, the reaction with Cl atoms can be a dominant degradation pathway on a regional scale. researchgate.netresearchgate.net

The rate constant for the reaction of Cl atoms with this compound at room temperature (298 ± 0.2 K) and atmospheric pressure has been measured as (3.09 ± 0.31) × 10⁻¹⁰ cm³/(molecule·sec). researchgate.netresearchgate.net This rate coefficient is substantially higher than that for OH radicals, indicating a faster reaction rate with Cl atoms under relevant conditions. The atmospheric lifetime of this compound with respect to reaction with Cl atoms was estimated to be in the range of 6.92-89.90 hours (approximately 0.29-3.75 days). researchgate.netresearchgate.net These estimated lifetimes suggest that Cl atom reactions could be the most important atmospheric degradation pathway for this compound, especially in environments where Cl atom concentrations are elevated, such as marine boundary layers after sunrise. nih.govresearchgate.netresearchgate.net

Primary gas-phase products resulting from the reactions of Cl atoms with this compound have been identified and quantified, and particle-phase products were also observed. researchgate.netresearchgate.net An atmospheric oxidation mechanism for the reaction of Cl atoms with this compound has been proposed, detailing the transformation pathways. researchgate.netresearchgate.net

Table 2: Kinetic Data for this compound Reactions with Atmospheric Oxidants

| Oxidant | Temperature (K) | Rate Constant (cm³ molec⁻¹ s⁻¹) | Atmospheric Lifetime (hours) | Reference |

| OH | 298 | (6.29 ± 0.11) × 10⁻¹² | (Estimated, ~1-11 days for C3-C11 alkanes) | copernicus.org |

| Cl | 298 ± 0.2 | (3.09 ± 0.31) × 10⁻¹⁰ | 6.92-89.90 | researchgate.netresearchgate.net |

Secondary Organic Aerosols (SOA) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), leading to the creation of low-vapor-pressure products that can partition into the particulate phase. iiasa.ac.atsci-hub.semit.edu This oxidation process, primarily driven by oxidants like OH radicals, ozone (O3), and nitrate (B79036) radicals (NO3), adds functional groups to the organic gas molecules, thereby reducing their volatility and promoting their condensation into aerosol particles. iiasa.ac.at

For this compound, the SOA yield from its reaction with chlorine atoms has been specifically quantified. The SOA yield was determined to be (7.96 ± 0.89)%. researchgate.netresearchgate.net This indicates that the atmospheric degradation of this compound contributes to the formation of particulate matter, which has implications for air quality and climate. iiasa.ac.at

Biodegradation Mechanisms in Environmental Matrices

Beyond atmospheric processes, this compound also undergoes biodegradation in various environmental matrices, particularly in anaerobic conditions. The molecular structure, especially the degree and position of branching, significantly influences its susceptibility to microbial degradation.

The susceptibility of hydrocarbons to microbial attack varies considerably, with a general ranking indicating that linear alkanes are more readily degraded than branched alkanes, which in turn are more susceptible than small aromatics and cyclic alkanes. nih.gov

For this compound, the position of its methyl group at the 3-position significantly impacts its biodegradability. Studies have shown that this compound exhibits greater resistance to microbial degradation compared to its isomer, 2-methylhexane (B165397). This observation underscores the critical role of molecular branching in hindering microbial access and enzymatic attack on the hydrocarbon chain. mdpi.commdpi.com While β-branched and quaternary branched alkanes are generally considered less susceptible to biodegradation, certain specialized microorganisms, such as Mycobacterium sp. strain IFP 2173, have demonstrated the capacity to degrade compounds with 3-methyl groups, potentially through carboxylation and deacetylation mechanisms. nih.gov

Iso-alkanes, including this compound, constitute a significant fraction of the solvents used in bitumen extraction from oil sands and are consequently present in oil sands tailings ponds. oup.comresearchgate.netmdpi.comresearchgate.netnih.govcdnsciencepub.comresearchgate.netsci-hub.se Although iso-alkanes have historically been considered recalcitrant to biodegradation under anaerobic, methanogenic conditions, indigenous microbial communities in these tailings ponds are capable of biodegrading them. researchgate.netmdpi.comresearchgate.netnih.govcdnsciencepub.comsci-hub.seacs.org

Studies involving long-term incubations of iso-alkane mixtures with mature fine tailings (MFT) have demonstrated the complete biodegradation of this compound. This degradation often occurs after extended lag phases, which can range from approximately 900 to 1800 days, although bioaugmentation can shorten these periods. researchgate.netresearchgate.netnih.govsci-hub.se In one specific study, a mixture of five iso-alkanes and three cycloalkanes incubated with MFT showed a preferential order of complete biodegradation for iso-alkanes: this compound > 4-methylheptane (B1211382) > 2-methyloctane (B1294640) > 2-methylheptane. researchgate.netresearchgate.net

Table 3: Biodegradation Order of Iso-alkanes in Oil Sands Tailings

| Rank | Iso-alkane | Biodegradation Extent | Notes | Reference |

| 1 | This compound | Complete | Preferentially degraded | researchgate.netresearchgate.net |

| 2 | 4-Methylheptane | Complete | Degraded after this compound | researchgate.netresearchgate.net |

| 3 | 2-Methyloctane | Complete | Degraded after 4-methylheptane | researchgate.netresearchgate.net |

| 4 | 2-Methylheptane | Complete | Degraded after 2-methyloctane | researchgate.netresearchgate.net |

| - | 3-Ethylhexane (B44089) | Partially depleted / Resistant | Less susceptible or not degraded in some cases | researchgate.netresearchgate.netsci-hub.se |

| - | Methylcyclohexane | Not degraded | Recalcitrant | researchgate.netresearchgate.net |

| - | Ethylcyclopentane | Partially depleted | Less susceptible | researchgate.netresearchgate.net |

The biodegradation process under methanogenic conditions is often characterized by the detection of putative metabolites, such as succinylated C7 and C8 iso-alkanes. These findings suggest that the initial activation of iso-alkanes occurs via the addition to fumarate (B1241708), a reaction potentially catalyzed by alkylsuccinate synthase-like genes. sci-hub.se

Key microbial communities involved in the methanogenic biodegradation of iso-alkanes in oil sands tailings include bacterial members of the family Peptococcaceae. researchgate.netmdpi.comresearchgate.netresearchgate.net These bacteria are often found in co-dominance with various methanogenic archaea, including acetoclastic methanogens (e.g., Methanosaeta) and hydrogenotrophic methanogens (e.g., Methanoregula and Methanolinea). researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net The presence of the solid phase, such as clay minerals, within the mature fine tailings has also been observed to enhance methanogenesis. researchgate.net

Identification of Key Microbial Consortia and Degradation Intermediates

The biodegradation of this compound and other iso-alkanes is facilitated by diverse microbial consortia, particularly under anaerobic conditions. Studies on oil sands tailings ponds, which are environments rich in hydrocarbons, have identified key microbial players. Methanogenic biodegradation of iso-alkanes, including this compound, involves the enrichment of specific bacterial and archaeal groups. Notably, members of the family Peptococcaceae (belonging to the order Clostridiales), alongside Smithella, have been identified as crucial iso-alkane degraders. These bacterial populations often operate in syntrophic relationships with methanogenic archaea, such as acetoclastic methanogens like Methanosaeta and hydrogenotrophic methanogens including Methanoregula and Methanoculleus wikipedia.orgguidetopharmacology.org.

An aerobic bacterial strain, Mycobacterium sp. strain IFP 2173 (identified as Mycobacterium austroafricanum), isolated from a gasoline-polluted aquifer, has demonstrated the capacity to degrade a wide range of hydrocarbons, including this compound. This strain is particularly noteworthy for its ability to degrade 3-methyl groups, potentially through a carboxylation and deacetylation mechanism fishersci.ca. Other bacterial genera known for their hydrocarbon-degrading capabilities, such as Rhodococcus, Pseudomonas, Bacillus, and Alcaligenes, also contribute to the broader environmental transformation of hydrocarbons fishersci.cathegoodscentscompany.com. Brevibacterium erythrogenes has also been shown to metabolize branched alkanes, often through dicarboxylic acid pathways thegoodscentscompany.com.

The degradation of this compound and other iso-alkanes under methanogenic conditions often proceeds via specific biochemical mechanisms. Putative metabolites consistent with succinylated C7 and C8 compounds have been detected, suggesting that the initial activation step involves the addition of the iso-alkane to fumarate. This is supported by the detection of alkylsuccinate synthase-like genes in these microbial communities guidetopharmacology.org. This fumarate addition mechanism is a well-characterized pathway for anaerobic hydrocarbon degradation, where a carbon atom of the alkane is added to the double bond of fumarate, forming an alkylsuccinate guidetopharmacology.orgwikipedia.org.

Comparative Biodegradation Rates of this compound and Related Iso-alkanes

The structural characteristics of iso-alkanes, particularly the position and degree of branching, significantly influence their susceptibility to microbial degradation. Research conducted under methanogenic conditions using mature fine tailings (MFT) from oil sands ponds has provided insights into the comparative biodegradation rates of various iso-alkanes. In these long-term incubation studies (up to 1700 days), iso-alkanes were completely biodegraded, exhibiting a preferential degradation order wikipedia.orgamericanelements.com.

Table 1: Biodegradation Order of Iso-alkanes under Methanogenic Conditions

| Rank | Compound |

| 1 | This compound |

| 2 | 4-Methylheptane |

| 3 | 2-Methyloctane |

| 4 | 2-Methylheptane |

This order indicates that this compound is among the most readily biodegraded iso-alkanes in these anaerobic environments wikipedia.orgamericanelements.com. In contrast, other branched alkanes like 3-ethylhexane were found to be more recalcitrant, being only partially depleted or not degraded at all under similar methanogenic conditions wikipedia.orgguidetopharmacology.org.

Under aerobic conditions, the Mycobacterium sp. strain IFP 2173 demonstrated high efficiency in degrading this compound, with an extent of degradation of 92%. This rate was comparable to that of 2-methylhexane (93%) and 3-methylheptane (B165616) (95%), suggesting that monomethylalkane isomers are degraded similarly by this specific strain fishersci.ca.

The observed differences in biodegradation rates highlight the complex interplay between hydrocarbon structure and microbial metabolic capabilities. While some studies suggest that the position of the methyl group can impact biodegradation, with this compound potentially exhibiting greater resistance compared to 2-methylhexane in certain contexts, other findings indicate its relatively high degradability in specific anaerobic consortia wikipedia.orgguidetopharmacology.orgfishersci.caamericanelements.com. Furthermore, some iso-alkanes, such as 2-methylhexane and 2-methylheptane, may resist degradation as single substrates but can be depleted when present in a mixture, suggesting the occurrence of co-metabolism guidetopharmacology.org.

Table 2: Extent of Degradation by Mycobacterium sp. strain IFP 2173

| Compound | Extent of Degradation (%) fishersci.ca |

| n-Heptane | 100 |

| n-Octane | 100 |

| 2-Methylhexane | 93 |

| This compound | 92 |

| 3-Methylheptane | 95 |

| 2,4-Dimethylhexane | 83 |

| 2,5-Dimethylhexane | 74 |

| 2,2,4-Trimethylpentane | 97 |

| 2,3,4-Trimethylpentane | 100 |

| Cyclohexane | 57 |

Advanced Analytical Methodologies for 3 Methylhexane in Complex Research Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 3-methylhexane from its isomers and other components in a mixture. The choice of chromatographic technique is critical for achieving the necessary resolution for accurate analysis.

High-Resolution Gas Chromatography for Isomer and Enantiomer Separation

High-resolution gas chromatography (GC) is a primary technique for the separation of volatile compounds like this compound. The separation of its structural isomers, such as 2-methylhexane (B165397), is readily achieved on standard non-polar columns, like those with a DB-5 stationary phase, where elution order is based on boiling points and interaction with the stationary phase.

A more significant challenge is the separation of the enantiomers of this compound, (R)-3-methylhexane and (S)-3-methylhexane. This requires the use of chiral stationary phases. Early attempts to resolve chiral hydrocarbons using β- and γ-cyclodextrins were not always successful. semanticscholar.org However, significant progress has been made with the development of specialized chiral columns. For instance, racemic this compound was first successfully separated using a 50-meter γ-cyclodextrin phase. semanticscholar.org Further advancements, such as the use of permethylated β-cyclodextrin on phases like Chirasil-Dex CB, have enabled the resolution of 3-methylheptane (B165616) and its homologs. semanticscholar.org The separation of racemic mixtures of compounds like 2-butanol (B46777) and 3-methyl-2-butanol (B147160) has been achieved using α-methyl-D-glucoside on a solid support, demonstrating the principle of chiral recognition in GC. core.ac.uk The resolution is often dependent on operational parameters like temperature and carrier gas flow rate. core.ac.uk

Interactive Table: Chiral GC Columns for Alkane Separation

| Chiral Stationary Phase | Target Analytes | Key Findings |

|---|---|---|

| γ-cyclodextrin | rac-3-Methylhexane | First successful enantiomeric separation of this compound. semanticscholar.org |

| Permethylated β-cyclodextrin (Chirasil-Dex CB) | rac-3-methylheptane and homologs | Achieved resolution of 0.40 < Rs < 0.68. semanticscholar.org |

Computational Screening of Nanoporous Materials for Alkane Isomer Separation (e.g., MOFs, Zeolites)

The separation of alkane isomers is a critical process in the petrochemical industry to enhance the octane (B31449) number of gasoline. researchgate.net Traditional distillation is often inefficient due to the close boiling points of isomers. Adsorptive separation using nanoporous materials like metal-organic frameworks (MOFs) and zeolites presents a more energy-efficient alternative. researchgate.netacs.orgacs.org

Computational high-throughput screening has become a powerful tool to identify promising materials for this purpose. acs.orgacs.orgosti.govescholarship.org These simulations assess the selectivity of a vast number of experimentally reported MOFs and zeolites for separating alkane isomers. acs.orgacs.orgosti.govescholarship.org Studies have focused on separating linear and monobranched alkanes (like n-hexane and 3-methylpentane) from dibranched isomers (like 2,2-dimethylbutane). acs.orgacs.org

Several key findings from these computational studies include:

High-Selectivity Materials: Many MOFs and zeolites have been identified with high selectivity for linear and monobranched alkanes over dibranched ones. acs.orgacs.org VICDOC (Fe2(BDP)3), a MOF with triangular pores, is one such example known for high isomer selectivity and capacity. acs.orgacs.org

Influence of Pore Shape: The shape of the pores within these materials plays a crucial role. While triangular pores have been a focus, research shows that non-triangular pores can also efficiently separate hexane (B92381) isomers. acs.orgescholarship.org

Beyond Selectivity: While selectivity is important, other factors like adsorbent capacity and process cycle time are critical for practical applications. acs.orgescholarship.org For example, the DEYVUA MOF was found to have a longer process cycle time than other high-performing materials like VICDOC MOF and MRE zeolite. acs.orgescholarship.org

Zeolite Performance: Zeolites such as MRE (ZSM-48) have been identified as excellent candidates for hexane isomer separation through computational screening and have been experimentally tested for their shape-selective capabilities. acs.orgrsc.org

Integration of Spectroscopic Techniques for Comprehensive Analysis

While chromatography separates components, spectroscopy provides the means for their identification and quantification. The coupling of these techniques offers a powerful analytical solution.

Coupled GC-MS for Simultaneous Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound in various matrices. ncsu.edu In this method, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. wa.gov The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. wa.gov

This technique allows for:

Simultaneous Separation and Identification: The retention time from the GC provides one level of identification, while the mass spectrum confirms the molecular weight and fragmentation pattern, allowing for confident identification of this compound and its isomers.

Quantification: By using appropriate calibration standards, GC-MS can accurately quantify the amount of this compound in a sample. wa.gov

Analysis in Complex Matrices: GC-MS has been successfully used to identify this compound in complex samples such as oil extractives from wood and bark, where it was found in concentrations of 3.29% in Abies alba bark oil and 2.85% in Picea abies bark oil. ncsu.edu It has also been instrumental in identifying this compound as a potential biomarker for tuberculosis from human skin volatiles. chromatographyonline.com

The electron ionization (EI) mass spectra are typically collected at 70 eV, and the resulting fragmentation patterns are compared with spectral libraries for identification. ncsu.edu

Derivative Spectrophotometry for Kinetic Studies and Multi-Component Analysis

Derivative spectrophotometry is an advanced UV-Visible spectroscopic technique that enhances the resolution of overlapping spectral bands. scholarsresearchlibrary.comajpaonline.com Instead of measuring the absorbance directly (zero-order spectrum), it calculates the first, second, or higher-order derivative of absorbance with respect to wavelength. scholarsresearchlibrary.comijcrt.org

This technique offers several advantages for the analysis of complex mixtures:

Enhanced Selectivity: It can separate overlapping signals, allowing for the quantification of an analyte in the presence of interfering substances without prior separation. scholarsresearchlibrary.comijcrt.org This is particularly useful for multicomponent analysis in various fields, including pharmaceuticals and environmental analysis. scholarsresearchlibrary.comijisrt.comresearchgate.net

Kinetic Studies: Derivative UV-Vis spectrophotometry can be used to monitor the kinetics of a reaction by recording spectra at fixed time intervals without disturbing the reaction. scholarsresearchlibrary.com This allows for the study of reaction rates and mechanisms.

Zero-Crossing Technique: For quantitative analysis of multiple components, the "zero-crossing" technique is often employed. ajpaonline.com The concentration of a specific component is determined at a wavelength where the derivative spectrum of the other components is zero. ajpaonline.com

While powerful, a limitation of derivative spectrophotometry is that its reproducibility can be sensitive to instrumental parameters like scan speed and slit width. ijcrt.org

Application of Infrared Spectroscopy for Mixture Characterization